molecular formula C8H11NO3 B2387383 Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate CAS No. 1628783-91-4

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2387383
CAS No.: 1628783-91-4
M. Wt: 169.18
InChI Key: VEGCJUISTCIAGN-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1628783-91-4 . It has a molecular weight of 169.18 . Its physical form is solid .


Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance .

Scientific Research Applications

Synthesis Techniques

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate and its derivatives have been utilized in various synthesis techniques. For instance, Mollet et al. (2012) demonstrated a stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, suggesting a methodology for drug design (Mollet, D’hooghe, & Kimpe, 2012). Similarly, Onogi et al. (2012) reported the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing a stereoselective substitution reaction (Onogi, Higashibayashi, & Sakurai, 2012).

Structural and Chemical Analysis

Several studies have focused on the structural and chemical properties of this compound derivatives. For example, Molchanov et al. (2003) explored the reaction of substituted methyl triazabicyclooctene-carboxylates with iodinating agents, leading to the formation of methyl 6-iodo-3-azabicyclohexane-carboxylates (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003). Guideri and Ponticelli (2012) isolated and characterized methyl 3-oxo-3-thia-2-azabicyclohept-5-en-2-carboxylates, providing insights into their chemical behavior (Guideri & Ponticelli, 2012).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, these compounds have shown potential. Singh and Micetich (2003) discussed the antitumor activity of 4-oxa-1-azabicycloheptan-7-one derivatives, highlighting their structure-activity relationship (Singh & Micetich, 2003). Kou et al. (2017) synthesized novel morpholine amino acids derived from this chemical class, suggesting their use in modulating drug candidates' properties (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).

Safety and Hazards

The safety information for “Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Properties

IUPAC Name

methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGCJUISTCIAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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